N-(4-Amino-2-chlorophenyl)benzenesulfonamide
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Overview
Description
N-(4-Amino-2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H11ClN2O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a benzenesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Amino-2-chlorophenyl)benzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Amino-2-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-chlorophenyl)benzamide
- N-(4-Amino-2-chlorophenyl)benzenesulfonyl chloride
Uniqueness
N-(4-Amino-2-chlorophenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-8-9(14)6-7-12(11)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXKPJRDBUEHRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540476 |
Source
|
Record name | N-(4-Amino-2-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88680-87-9 |
Source
|
Record name | N-(4-Amino-2-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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